molecular formula C22H18N2O3 B6100008 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide

Cat. No.: B6100008
M. Wt: 358.4 g/mol
InChI Key: IPHSWBXHBNPYOE-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reaction: The benzoxazole derivative is then coupled with 3-bromoaniline through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.

    Amidation: The final step involves the amidation of the coupled product with 4-ethoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Automated Systems: For precise control of reaction conditions.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzoxazole ring can be oxidized under strong oxidative conditions.

    Reduction: Reduction of the benzamide group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of halogenated or substituted benzoxazole derivatives.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide involves:

    Enzyme Inhibition: It may inhibit enzymes like tyrosine kinases, which are crucial for cell signaling and proliferation.

    Pathway Modulation: It can modulate signaling pathways such as the MAPK/ERK pathway, leading to apoptosis in cancer cells.

    Receptor Binding: Binding to specific receptors on microbial cells, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(benzimidazol-2-yl)phenyl]-4-ethoxybenzamide: Similar structure but with a benzimidazole ring instead of benzoxazole.

    N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to its analogs. This uniqueness can be leveraged to develop targeted therapies with potentially fewer side effects and improved efficacy.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3/c1-2-26-18-12-10-15(11-13-18)21(25)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)27-22/h3-14H,2H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHSWBXHBNPYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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